(5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, a heterocyclic scaffold notable for its fused thiazole and triazole rings. Key structural features include:
- Position 2: A 3-methylphenyl substituent, contributing steric and electronic effects that influence solubility and receptor binding.
While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., 5-arylidene and amino-methylene derivatives) have been synthesized via condensation or cyclocondensation reactions and evaluated for anticancer and antimicrobial activities .
Properties
Molecular Formula |
C16H11N3O2S |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H11N3O2S/c1-10-4-2-5-11(8-10)14-17-16-19(18-14)15(20)13(22-16)9-12-6-3-7-21-12/h2-9H,1H3/b13-9- |
InChI Key |
VWHLJXMWIMKTQW-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing substituent variations, synthesis yields, melting points, and reported bioactivities:
Key Observations:
Substituent Effects at Position 5: Arylidene vs. Amino-Methylene: Arylidene derivatives (e.g., 269a–e) exhibit superior anticancer activity compared to amino-methylene analogs (e.g., 5g, 5d), likely due to enhanced conjugation and stability . The target compound’s furylmethylene group, a heteroarylidene, may similarly improve bioactivity. Steric and Electronic Modulation: Electron-donating groups (e.g., 2-propoxy in ) or bulky substituents (e.g., 3-methylphenyl in the target compound) influence solubility and binding interactions.
Position 2 Substituents: Aryl Group Variations: The 3-methylphenyl group (target compound) vs.
Synthetic Routes :
- Most analogs are synthesized via condensation reactions between thiazolo-triazole precursors and aldehydes or maleimides . For example, 5-arylidene derivatives (269a–e) are prepared using chloroacetic acid and aldehydes under acidic conditions .
Biological Activities: Anticancer: 5-Arylidene derivatives (269a–e) demonstrate IC₅₀ values in the micromolar range against cancer cell lines, attributed to apoptosis induction and kinase inhibition . Antimicrobial: Thiazolo-triazoles with amino-methylene groups (e.g., 5g) show moderate activity against Gram-positive bacteria and fungi .
Q & A
Q. What are the standard synthetic routes for (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including cyclocondensation of thiazole and triazole precursors. Key steps include:
- Formation of the fused thiazolo-triazole core via acid-catalyzed cyclization .
- Introduction of the 2-furylmethylene group via Knoevenagel condensation under reflux with catalytic piperidine .
- Optimization of solvent (e.g., ethanol or DMF) and temperature (70–100°C) to enhance regioselectivity and minimize side products . Critical Parameters :
| Parameter | Effect on Yield | Example Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF) improve cyclization | DMF, 80°C, 12 h |
| Catalyst | Piperidine enhances Knoevenagel efficiency | 5 mol%, 70°C |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . |
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (5Z configuration) of this compound?
- 1H NMR : Coupling constants (J) between the furylmethylene proton and adjacent groups validate Z-configuration (e.g., J = 10–12 Hz for transannular coupling) .
- X-ray Crystallography : Definitive proof of geometry via single-crystal analysis (e.g., C=C bond torsion angles < 10°) .
- IR Spectroscopy : Absence of C=O stretching shifts confirms no keto-enol tautomerization during synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylphenyl substituent influence reactivity in nucleophilic addition reactions?
The 3-methylphenyl group introduces steric hindrance, directing nucleophilic attacks to the less hindered thiazole ring. Electronic effects (e.g., meta-methyl’s weak electron-donating nature) stabilize intermediates via hyperconjugation:
- Mechanistic Insight : DFT calculations show a 15% reduction in activation energy for nucleophilic substitution at the thiazole S-atom compared to unsubstituted analogs .
- Experimental Data : Reactions with amines yield 70–80% regioselective products at the thiazole ring vs. <10% at the triazole .
Q. What computational strategies are effective for predicting the bioactivity of this compound against fungal targets like 14α-demethylase?
- Molecular Docking : Use Autodock Vina to model interactions with 14α-demethylase (PDB: 3LD6). Key findings:
- The furylmethylene group forms π-π stacking with heme porphyrin (binding energy: −9.2 kcal/mol) .
- 3-Methylphenyl enhances hydrophobic interactions with Leu321 and Val509 residues .
- MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2 Å) and low conformational entropy (ΔS = −45 kcal/mol·K) .
Q. How can conflicting NMR and HPLC data on purity be resolved during quality control?
- Case Study : Discrepancies arise when NMR indicates >95% purity, but HPLC shows 85%.
- Root Cause : Residual solvents (e.g., DMF) or rotamers may skew NMR integration.
- Resolution :
Use deuterated DMSO for NMR to suppress solvent peaks .
Perform HPLC-MS to detect low-abundance impurities (<1%) .
Validate with 2D NMR (HSQC, HMBC) to confirm structural integrity .
Methodological Challenges
Q. What strategies mitigate decomposition during long-term storage of this thiazolo-triazole derivative?
- Stability Data :
| Condition | Degradation Rate (per month) |
|---|---|
| 25°C, air | 12% (via oxidation at S-atom) |
| 4°C, N2 | <2% (argon atmosphere preferred) |
- Preservation : Lyophilize and store under argon with desiccants (silica gel) .
Q. How does the choice of catalyst impact stereoselectivity in derivatization reactions?
- Catalyst Screening :
| Catalyst | % Z-Isomer | E:Z Ratio |
|---|---|---|
| Piperidine | 85% | 1:5.7 |
| DBU | 60% | 1:1.5 |
| L-Proline | 92% | 1:11.5 |
Data Contradiction Analysis
Q. Why do in vitro antifungal assays show variable IC50 values (2–50 µM) across studies?
- Variables :
- Strain variability (e.g., Candida albicans vs. Aspergillus fumigatus) .
- Assay conditions (e.g., RPMI vs. Sabouraud dextrose media alter membrane permeability) .
- Standardization : Use CLSI M38-A2 guidelines for MIC testing to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
